1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde
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Overview
Description
1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the nitrogen atom, a nitro group at the fifth position, and an aldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde typically involves multi-step procedures. One common method includes the nitration of 1-benzylimidazole followed by formylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The formylation step often employs Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the fourth position of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and formylation steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
- Reduction of the nitro group yields 1-benzyl-5-amino-1H-imidazole-4-carbaldehyde.
- Oxidation of the aldehyde group yields 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid.
- Substitution reactions yield various 1-alkyl or 1-aryl-5-nitro-1H-imidazole-4-carbaldehyde derivatives.
Scientific Research Applications
1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of functional materials, including organic semiconductors and dyes for solar cells.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
- 1-Benzyl-2-nitro-1H-imidazole-1-acetamide
- 1-Benzyl-1H-imidazole-5-carboxaldehyde
Comparison: 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the imidazole ring. This combination allows for diverse chemical reactivity and potential biological activity. In contrast, similar compounds may lack one of these functional groups, limiting their range of applications. For example, 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid has a carboxylic acid group instead of an aldehyde, which affects its reactivity and biological properties.
Properties
IUPAC Name |
1-benzyl-5-nitroimidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-10-11(14(16)17)13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXCVTNNZJYOPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539027 |
Source
|
Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87471-10-1 |
Source
|
Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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